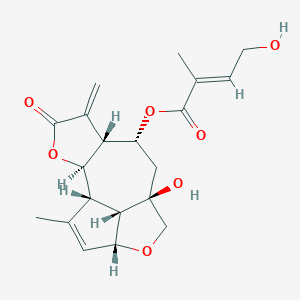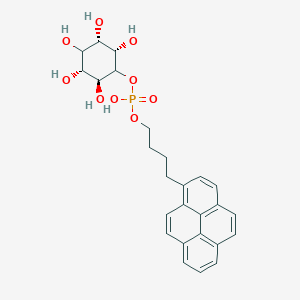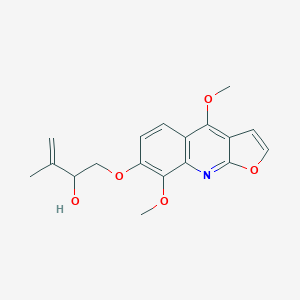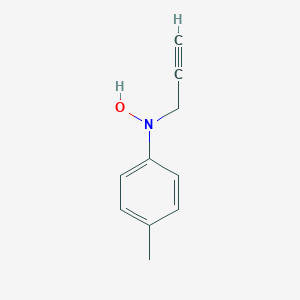
N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline, also known as HMPA, is a chemical compound that has been widely used in scientific research. It is a versatile reagent that can be used in various organic reactions, including nucleophilic substitution, elimination, and addition reactions. HMPA has been found to enhance the reactivity of certain substrates and solvents, making it a valuable tool in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline is not fully understood, but it is believed to act as a hydrogen bonding catalyst. N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline has a hydroxylamine group that can form hydrogen bonds with certain substrates and solvents, increasing their reactivity. It has also been proposed that N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline can stabilize certain reaction intermediates, leading to increased yields and selectivity.
Biochemische Und Physiologische Effekte
While N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline has been shown to be a useful reagent in scientific research, its biochemical and physiological effects are not well understood. It has been reported to have some toxic effects in animals, including liver damage and decreased fertility. However, these effects have not been observed in humans, and N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline is generally considered to be safe for laboratory use.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline in laboratory experiments is its ability to enhance the reactivity of certain substrates and solvents, leading to increased yields and selectivity. It is also a relatively inexpensive reagent that is readily available. However, N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline has some limitations, including its potential toxicity and its tendency to interfere with certain analytical techniques, such as NMR spectroscopy.
Zukünftige Richtungen
There are several future directions for research involving N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline. One area of interest is the development of new synthetic methods that utilize N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline as a catalyst. Another area of research is the study of N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline's mechanism of action, including its interactions with substrates and solvents. Additionally, there is potential for the use of N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline in drug discovery and development, particularly in the synthesis of complex natural products and pharmaceuticals.
Synthesemethoden
The synthesis of N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline is typically carried out using a two-step process. In the first step, 4-methyl-N-(prop-2-yn-1-yl)aniline is reacted with hydroxylamine hydrochloride to form N-hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline hydrochloride. This intermediate is then treated with a base, typically potassium carbonate, to yield N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline has been used in a variety of scientific research applications, including organic synthesis, polymer chemistry, and biochemistry. It has been found to be a useful reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals. N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline has also been used in the preparation of polymers, such as polyurethanes and polyamides. In biochemistry, N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline has been used as a tool to study enzyme-catalyzed reactions and protein-ligand interactions.
Eigenschaften
CAS-Nummer |
130136-59-3 |
|---|---|
Produktname |
N-Hydroxy-4-methyl-N-(prop-2-yn-1-yl)aniline |
Molekularformel |
C10H11NO |
Molekulargewicht |
161.2 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-N-prop-2-ynylhydroxylamine |
InChI |
InChI=1S/C10H11NO/c1-3-8-11(12)10-6-4-9(2)5-7-10/h1,4-7,12H,8H2,2H3 |
InChI-Schlüssel |
MDWYWCZJMBYKDC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC#C)O |
Kanonische SMILES |
CC1=CC=C(C=C1)N(CC#C)O |
Synonyme |
Benzenamine, N-hydroxy-4-methyl-N-2-propynyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8S,9S,11S,13S,14S,16R,17R)-16-fluoro-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B150120.png)
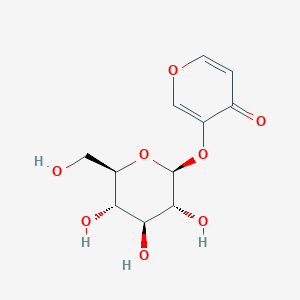
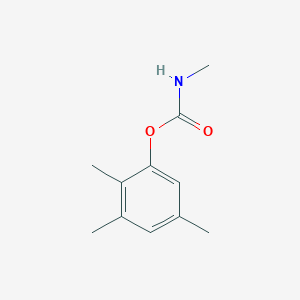
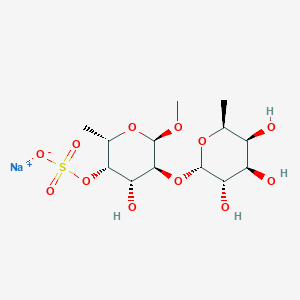
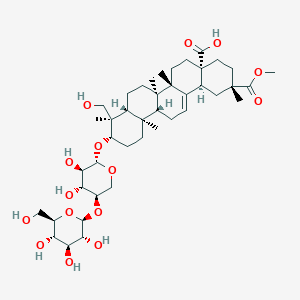

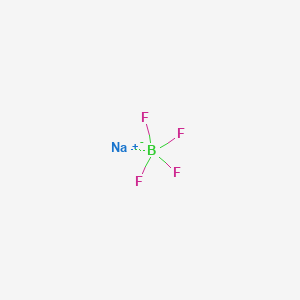
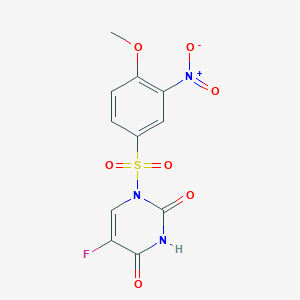
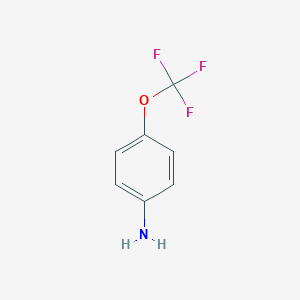
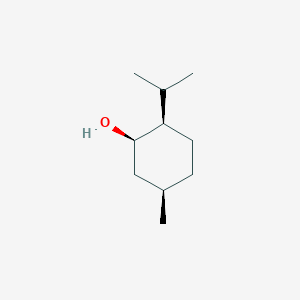
![2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B150140.png)
